N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide
Description
The compound N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide is a sulfonamide-containing benzamide derivative. Its structure features:
- A diethyl-substituted benzamide core, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability.
- A sulfonamidoethenyl group linked via an acetyl amino spacer. The (E)-configured ethenyl bridge and 4-methylphenyl substituent likely contribute to steric and electronic interactions in biological systems.
- A sulfonylaminoacetamide moiety, a common pharmacophore in enzyme inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-25(5-2)22(27)19-7-6-8-20(15-19)24-21(26)16-23-30(28,29)14-13-18-11-9-17(3)10-12-18/h6-15,23H,4-5,16H2,1-3H3,(H,24,26)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSKFULYOUUKH-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C=CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a diethyl amide group, a sulfonamide linkage, and an ethylene bridge with a para-methylphenyl substituent. This structural diversity is believed to contribute to its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. It exhibited notable effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
- Enzyme Inhibition : There is evidence that the compound may act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has been linked to the inhibition of ribonucleotide reductase (RR), a target for cancer therapy, which plays a crucial role in DNA synthesis .
The proposed mechanisms underlying the biological activity of this compound include:
- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, which is critical for cancer cell proliferation .
- Enzyme Modulation : By inhibiting key metabolic enzymes, the compound may alter the metabolic pathways utilized by rapidly dividing cells, particularly tumor cells .
Case Studies
Several studies have investigated the biological activity of related compounds with structural similarities:
- Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated that modifications similar to those found in this compound led to enhanced antitumor efficacy. The derivatives were tested on various cancer cell lines, showing promising results with IC50 values ranging from 5 to 20 μM depending on the specific structure .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfonamide derivatives revealed that compounds with similar functional groups exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests that this compound could share these beneficial effects .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Groups
(a) N-[(3-Methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide ()
- Key Differences: Replaces the diethyl benzamide with a propanamide backbone and a 3-methoxyphenylmethyl group. Lacks the acetyl amino spacer present in the target compound.
- Implications :
(b) Compound 6 (2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4,6-diaminopyrimidin-3-yl)propanamide; )
- Key Differences: Features a diaminopyrimidinyl group instead of a benzamide. Exhibits broad-spectrum antibacterial activity (noted against Pseudomonas aeruginosa and fungi).
- Implications: The pyrimidine ring may facilitate DNA/RNA binding, a mechanism absent in the target compound.
(c) N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide ()
- Key Differences :
- Contains bulky 3,4-dimethylphenyl and ethyl substituents on the sulfonamide.
- Demonstrated helical supramolecular packing in crystallographic studies, influencing solubility.
- Implications :
Benzamide Derivatives
(a) 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((2-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethoxy)ethoxy)ethyl)-amino)benzamide (19f) ()
- Key Differences :
- Incorporates a tetrahydroacridine moiety linked via a polyether chain.
- Synthesized as a cholinesterase inhibitor with dual-acting properties.
- Implications :
(b) N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide ()
- Key Differences :
- Substitutes the benzamide with a bromophenyl-benzoyl group .
- Lacks the ethenyl spacer but retains the sulfonamide.
- Propanamide backbone may reduce metabolic stability .
Compounds with Ethenyl Linkers
2-[(E)-2-[Acetyl(phenyl)amino]ethenyl]-3,3-dimethyl-1-(3-sulfonatopropyl)-3H-indolinium-5-sulfonate ()
- Key Differences :
- An indolinium-based dye with sulfonate groups for aqueous solubility.
- Synthesized via condensation with N,N′-diphenylformamidine.
- Implications: The charged indolinium core contrasts with the neutral benzamide target, limiting membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
